![molecular formula C6H12N4O B13221587 [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B13221587.png)
[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol: is a compound that belongs to the class of 1,2,3-triazoles. This compound is of significant interest in various fields of chemistry and biology due to its unique structural features and potential applications. The presence of both an amino group and a hydroxyl group in its structure makes it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method is highly efficient and regioselective, providing high yields of the desired triazole product. The reaction conditions generally involve the use of a copper catalyst, such as copper sulfate or copper iodide, in the presence of a reducing agent like sodium ascorbate. The reaction is carried out in a solvent such as water or a mixture of water and an organic solvent at room temperature .
Industrial Production Methods: For industrial-scale production, continuous flow synthesis methods are often employed. These methods offer advantages such as improved reaction control, higher yields, and scalability. The use of heterogeneous catalysts, such as copper-on-charcoal, in continuous flow reactors has been reported to be effective for the large-scale synthesis of 1,2,3-triazoles .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted triazoles with various functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its triazole ring is known to interact with biological targets, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. The compound’s ability to form stable complexes with metal ions has been utilized in the design of metal-based drugs .
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its functional groups allow for easy modification and incorporation into various industrial applications .
Mécanisme D'action
The mechanism of action of [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The amino and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
3-Aminopropyltriethoxysilane (APTES): A widely used silane coupling agent with similar functional groups but different applications.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine: Another triazole-based compound used in click chemistry.
Uniqueness: What sets [1-(2-Aminopropyl)-1H-1,2,3-triazol-4-yl]methanol apart is its combination of an amino group and a hydroxyl group on the triazole ring. This unique structure allows for diverse chemical reactivity and a wide range of applications in various fields.
Propriétés
Formule moléculaire |
C6H12N4O |
|---|---|
Poids moléculaire |
156.19 g/mol |
Nom IUPAC |
[1-(2-aminopropyl)triazol-4-yl]methanol |
InChI |
InChI=1S/C6H12N4O/c1-5(7)2-10-3-6(4-11)8-9-10/h3,5,11H,2,4,7H2,1H3 |
Clé InChI |
DTFFRBKQSSYMKK-UHFFFAOYSA-N |
SMILES canonique |
CC(CN1C=C(N=N1)CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


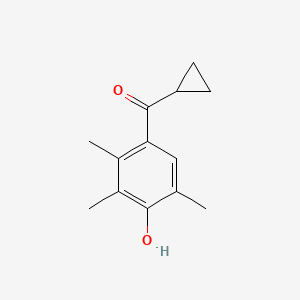
![tert-butyl N-[4-(2-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B13221518.png)
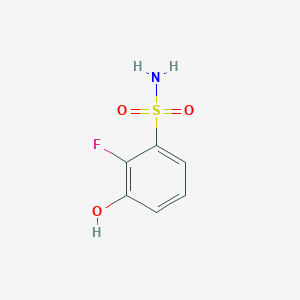
![5-(Pyrrolidin-1-yl)bicyclo[6.1.0]nonan-4-ol](/img/structure/B13221531.png)
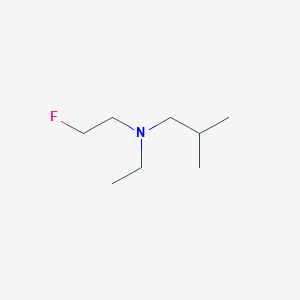
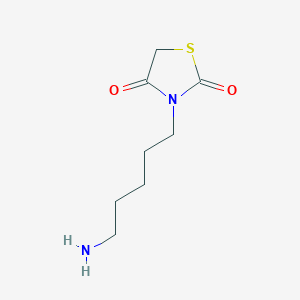
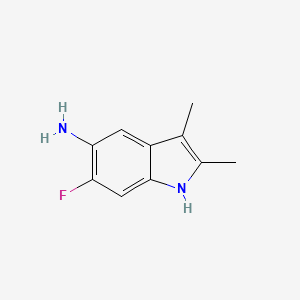
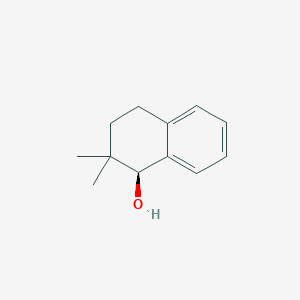
amine](/img/structure/B13221568.png)
![4-(1-Methyl-1H-pyrazol-5-yl)-2-azaspiro[4.4]nonane](/img/structure/B13221575.png)
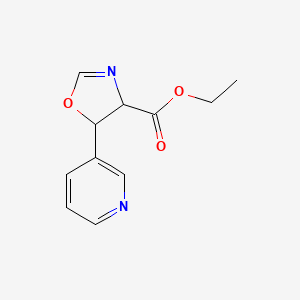
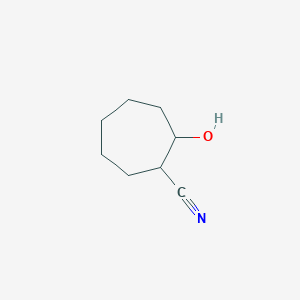
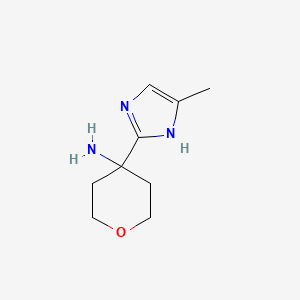
![1-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-YL}cycloheptan-1-amine](/img/structure/B13221612.png)
